molecular formula C17H17N3O2S B2472209 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1286703-99-8

1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2472209
CAS RN: 1286703-99-8
M. Wt: 327.4
InChI Key: UENAAEIJUOUYAB-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea, also known as FPYU, is a novel compound with potential applications in scientific research. FPYU is a urea derivative with a unique chemical structure that makes it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea is not well understood, but it is believed to involve the inhibition of various enzymes and pathways that are crucial for the survival and proliferation of cancer cells. 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea has been shown to induce apoptosis, cell cycle arrest, and autophagy in cancer cells. It also modulates the expression of various genes and proteins that are involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea has been shown to have both biochemical and physiological effects. In cancer cells, 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea induces DNA damage and inhibits DNA repair mechanisms, leading to cell death. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In Alzheimer's disease, 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea reduces oxidative stress and inflammation, which are major contributors to neurodegeneration. 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea has also been shown to have antifungal and antibacterial effects by disrupting the cell membrane and inhibiting cell wall synthesis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea is its potent anticancer activity, which makes it a promising candidate for cancer research. 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea has also shown neuroprotective effects, which can be useful in the development of drugs for the treatment of neurodegenerative diseases. However, 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using suitable solvents and optimizing the concentration of 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea in experiments.

Future Directions

There are various future directions for research on 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea. One of the major areas of research is the identification of the exact mechanism of action of 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea, which can provide insights into its potential use in different diseases. Another area of research is the optimization of the synthesis method of 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea to improve its yield and purity. In addition, further studies are needed to evaluate the toxicity and pharmacokinetics of 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea in vivo, which can provide valuable information for its potential use in clinical trials.
Conclusion:
In conclusion, 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea is a novel compound with potential applications in scientific research. 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea has shown promising results in various research studies, including cancer treatment, Alzheimer's disease, and antifungal and antibacterial properties. 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea has both biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered in research studies. Further research is needed to explore the potential of 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea in different diseases and to optimize its synthesis method for better yield and purity.

Synthesis Methods

1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea can be synthesized through a multi-step process that involves the reaction of furan-2-ylmethylamine, pyridin-2-ylmethylamine, and thiophen-2-ylmethyl isocyanate in the presence of a suitable solvent. The resulting product is purified through column chromatography to obtain pure 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea. The synthesis of 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea has been reported in various research articles, and the yield and purity of the product can be optimized through different reaction conditions.

Scientific Research Applications

1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea has shown promising results in various scientific research applications. One of the major areas of research is cancer treatment, where 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea has exhibited potent anticancer activity against different cancer cell lines. 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, where it has shown neuroprotective effects by reducing oxidative stress and inflammation. In addition, 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea has been investigated for its antifungal and antibacterial properties.

properties

IUPAC Name

1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-17(19-11-16-7-4-10-23-16)20(13-15-6-3-9-22-15)12-14-5-1-2-8-18-14/h1-10H,11-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENAAEIJUOUYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea

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